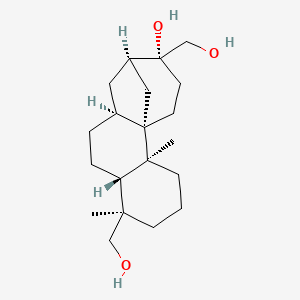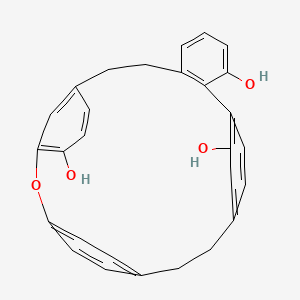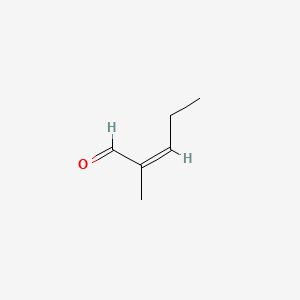
2-Methyl-2-pentenal, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentenal, also known as CH3CH2CH=c(CH3)cho or fema 3194, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 2-Methyl-2-pentenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methyl-2-pentenal has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-methyl-2-pentenal is primarily located in the cytoplasm. 2-Methyl-2-pentenal is a fruity, gassy, and green tasting compound that can be found in a number of food items such as tea, safflower, onion-family vegetables, and nuts. This makes 2-methyl-2-pentenal a potential biomarker for the consumption of these food products.
2-Methyl-2-pentenal is a hemiterpene.
Scientific Research Applications
Hydrogenation and Hydrodeoxygenation
Platinum, palladium, and copper catalysts supported on precipitated silica were studied for hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal. Platinum and palladium are primarily active for hydrogenation, with some decarbonylation. Copper catalyzes hydrogenation of both C=C and C=O bonds, with further hydrogenation forming 2-methyl-pentanol. At higher temperatures, copper catalyzes the hydrogenolysis of 2-methyl-pentanol (Pham, T., Lobban, L., Resasco, D., & Mallinson, R., 2009).
Synthesis with 2-Acetyl-γ-Butyrolactone
2-Methyl-1-pentenes with Cl and Br substitutions were synthesized using 2-acetyl-γ-butyrolactone as the starting compound. These compounds were transformed into Grignard compounds with chlorotrimethylsilane, yielding various substituted 2-methyl-1-pentenes (Münstedt, R., Wannagat, U., & Wrobel, D., 1984).
Skeletal Isomerization
The skeletal isomerization of 2-pentene molecules catalyzed by acidic ZSM-22 was investigated. The more likely pathway involves rearrangement of the carbenium ion into a protonated dimethylcyclopropane, forming relatively stable secondary carbenium ions as intermediates (Demuth, T., Rozanska, X., Benco, L., Hafner, J., Santen, V., & Toulhoat, H., 2003).
Kinetics of Hydrogenation
Kinetic studies on hydrogenation of 2-methyl-2-pentenal over Raney cobalt catalyst showed product formation of 2-methylpentan-1-ol, 2-methyl-2-penten-1-ol, and 2-methylpentanal. The formation rates were represented by Langmuir-type rate equations, suggesting different types of adsorbed species in the formation process (Hotta, K., & Kubomatsu, T., 1971).
Properties
CAS No. |
16958-22-8 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(Z)-2-methylpent-2-enal |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4- |
InChI Key |
IDEYZABHVQLHAF-XQRVVYSFSA-N |
Isomeric SMILES |
CC/C=C(/C)\C=O |
SMILES |
CCC=C(C)C=O |
Canonical SMILES |
CCC=C(C)C=O |
| 16958-22-8 623-36-9 |
|
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



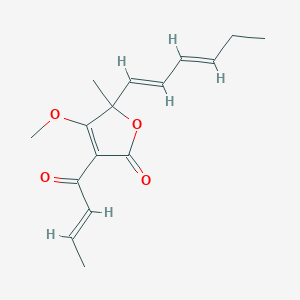

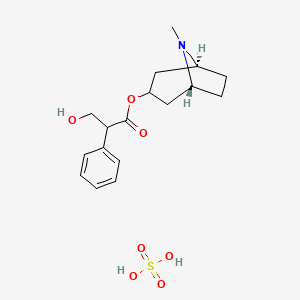
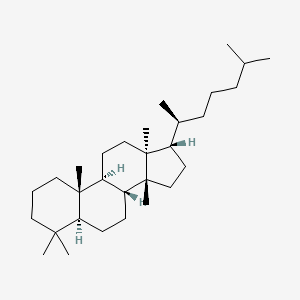
![(1S,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1253837.png)
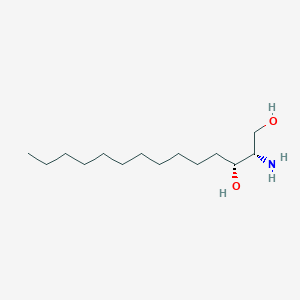
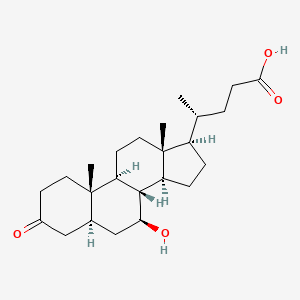
![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)

![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)
